![molecular formula C22H31F3N2 B5219935 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The compound also features a trimethylcyclohexenyl group, adding to its structural complexity. It is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the trifluoromethylphenyl precursor, followed by its reaction with piperazine.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine undergoes various chemical reactions:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted piperazines.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine can be compared with other similar compounds:
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3N2/c1-17-6-5-10-21(2,3)20(17)9-11-26-12-14-27(15-13-26)19-8-4-7-18(16-19)22(23,24)25/h4,7-8,16H,5-6,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIYEJYDLLSSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5219858.png)
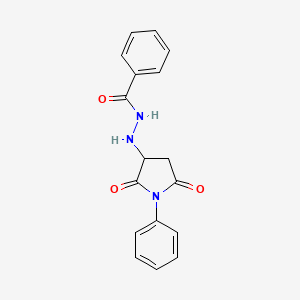
![(5E)-5-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5219866.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
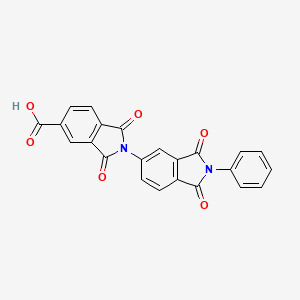
![N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride](/img/structure/B5219890.png)
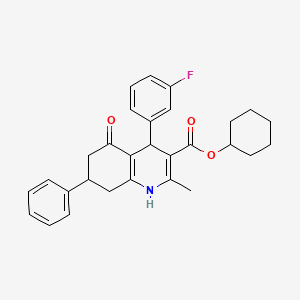
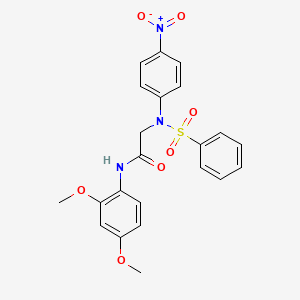
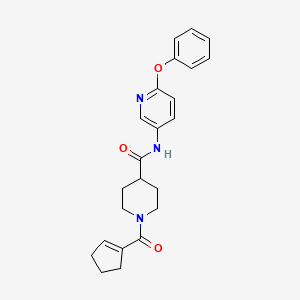
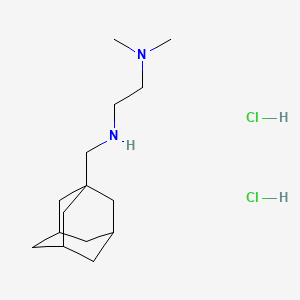
![(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid](/img/structure/B5219936.png)
![2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B5219951.png)
